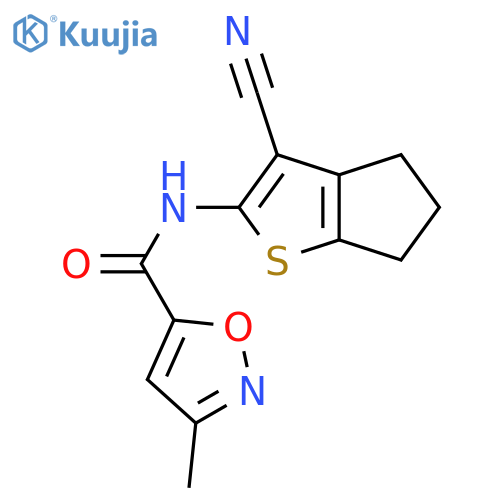Cas no 899525-04-3 (N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide)

899525-04-3 structure
商品名:N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide
N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- F5002-0212
- N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide
- 899525-04-3
- AKOS003391710
- N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide
-
- インチ: 1S/C13H11N3O2S/c1-7-5-10(18-16-7)12(17)15-13-9(6-14)8-3-2-4-11(8)19-13/h5H,2-4H2,1H3,(H,15,17)
- InChIKey: OUZSFUTYZKCNQC-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NC2SC3CCCC=3C=2C#N)=O)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 273.05719778g/mol
- どういたいしつりょう: 273.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 107Ų
N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5002-0212-20mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-5mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-40mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-50mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 50mg |
$160.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-15mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-1mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-10mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-4mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-100mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 100mg |
$248.0 | 2023-09-10 | ||
| Life Chemicals | F5002-0212-3mg |
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide |
899525-04-3 | 3mg |
$63.0 | 2023-09-10 |
N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide 関連文献
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
899525-04-3 (N-{3-cyano-4H,5H,6H-cyclopentabthiophen-2-yl}-3-methyl-1,2-oxazole-5-carboxamide) 関連製品
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
